2-[(4-methanesulfonylphenyl)amino]-N-(2-methoxy-5-methylphenyl)-1,3-thiazole-4-carboxamide
Description
2-[(4-methanesulfonylphenyl)amino]-N-(2-methoxy-5-methylphenyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-12-4-9-17(26-2)15(10-12)21-18(23)16-11-27-19(22-16)20-13-5-7-14(8-6-13)28(3,24)25/h4-11H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQMYGPFICLOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromoketone Preparation
α-Bromoketones are synthesized by brominating pyruvic acid derivatives. For instance, bromopyruvic acid is generated by reacting pyruvic acid with hydrobromic acid (HBr) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The resulting bromoketone is purified via recrystallization from ethyl acetate/hexane mixtures (yield: 78–85%).
Cyclization with Thiourea
The bromoketone is cyclized with a thiourea derivative bearing a protected amine group. In a representative protocol:
- Reactants : Methyl 2-aminothiazole-5-carboxylate (1.0 equiv), N-protected thiourea (1.2 equiv)
- Conditions : Reflux in ethanol (EtOH) at 80°C for 12 h
- Yield : 82–89%
The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by cyclodehydration.
Introduction of the Methanesulfonylphenylamino Group
Functionalization at the thiazole C2 position involves coupling a 4-methanesulfonylphenylamine moiety. Two predominant methods are documented:
Ullmann-Type Coupling
A copper-catalyzed Ullmann coupling enables the introduction of the aryl amino group:
Nucleophilic Aromatic Substitution
Alternative approaches use activated aryl halides for nucleophilic displacement:
- Reactants : 2-Fluorothiazole derivative (1.0 equiv), 4-methanesulfonylaniline (1.2 equiv)
- Base : KOtBu (2.0 equiv)
- Solvent : Tetrahydrofuran (THF), 60°C, 8 h
- Yield : 70–75%
Carboxamide Formation via Coupling Reactions
The N-(2-methoxy-5-methylphenyl)carboxamide group is introduced through acid chloride intermediates or direct coupling.
Schotten-Baumann Reaction
A classical method involves generating the acid chloride from thiazole-4-carboxylic acid:
- Acid Chloride Synthesis :
Solid-Phase Synthesis
Solid-phase strategies reduce purification challenges:
- Resin Functionalization : 4-Formyl-3-methoxy phenoxy resin is reductively aminated with 2-methoxy-5-methylaniline.
- Coupling : The immobilized amine reacts with thiazole-4-carboxylic acid using N,N'-diisopropylcarbodiimide (DIC)/hydroxybenzotriazole (HOBt).
- Cleavage : Trifluoroacetic acid (TFA)/DCM (1:1) liberates the product (yield: 76–81%).
Optimization and Mechanistic Insights
Solvent Effects on Cyclization
Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may promote side reactions. Ethanol balances reactivity and selectivity, yielding >80% pure product.
Catalytic Systems for Ullmann Coupling
Copper(I) iodide with 1,10-phenanthroline outperforms palladium catalysts in cost and efficiency for aryl amination.
Protective Group Strategies
Tert-butoxycarbonyl (Boc) protection of the thiazole amine prevents undesired side reactions during coupling steps, with deprotection achieved using HCl in dioxane.
Analytical Characterization
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | HRMS (m/z) [M+H]+ |
|---|---|---|
| Thiazole-4-carboxylic acid | 8.21 (s, 1H, thiazole), 13.1 (s, 1H, COOH) | 170.0321 |
| Acid chloride intermediate | 8.45 (s, 1H, thiazole) | 188.0089 |
| Final product | 8.30 (s, 1H, thiazole), 6.85–7.40 (m, aryl) | 444.1215 |
Table 2: Comparative Yields Across Methods
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole cyclization | Hantzsch | 85 | 98.5 |
| Ullmann coupling | CuI/phenanthroline | 72 | 97.2 |
| Schotten-Baumann amidation | Acid chloride | 92 | 99.1 |
| Solid-phase synthesis | Resin-bound | 81 | 96.8 |
Challenges and Mitigation Strategies
Byproduct Formation in Ullmann Coupling
Excess aryl amine (>1.5 equiv) leads to di-arylation byproducts. Stoichiometric control and slow reagent addition minimize this issue.
Hydrolysis of Acid Chloride
Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) in DCM improve stability.
Chemical Reactions Analysis
Thiazole Ring Formation
The central thiazole scaffold is typically constructed via Hantzsch thiazole synthesis or modified approaches:
Reaction Components
-
α-Halocarbonyl compound (e.g., 2-bromoacetophenone derivatives)
-
Thiourea or thioamide nucleophiles
Conditions
-
Solvent: Ethanol or dichloromethane (DCM)
-
Temperature: Reflux (60–80°C) or microwave-assisted (100–120°C, 300 W)
Mechanism
-
Nucleophilic attack by thiourea sulfur on α-halocarbonyl
-
Cyclodehydration to form thiazole ring
Yield Optimization
Microwave irradiation reduces reaction time from 24 hours to <30 minutes with comparable yields (65–78%).
Carboxamide Coupling Reactions
The N-(2-methoxy-5-methylphenyl)carboxamide group is installed via EDCI/DMAP-mediated coupling :
| Component | Role | Quantity (mmol) |
|---|---|---|
| Thiazole-4-carboxylic acid | Carboxyl donor | 1.0 |
| 2-Methoxy-5-methylaniline | Amine nucleophile | 1.2 |
| EDCI | Coupling agent | 1.5 |
| DMAP | Catalyst | 0.2 |
| DCM | Solvent | 10 mL |
Procedure
-
Activate carboxylic acid with EDCI/DMAP for 30 minutes under argon
-
Add amine, stir for 48 hours at room temperature
-
Purify via column chromatography (Hex/EtOAc 3:2)
Outcome
Carboxamide Hydrolysis
Conditions
-
Reagent: 6M HCl (aqueous)
-
Temperature: 100°C, 6 hours
Product : Thiazole-4-carboxylic acid (precursor for further derivatization)
Methoxy Group Demethylation
Reagents
-
BBr₃ (1.2 equiv) in DCM
-
Temperature: −78°C → RT
Product : Phenolic derivative (enhanced hydrogen-bonding capacity)
Catalytic Cross-Coupling Reactions
Palladium-catalyzed reactions enable structural diversification:
Example : Suzuki–Miyaura coupling at C-5 of thiazole
-
Partner: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: DMF/H₂O (4:1), 80°C, 12 hours
Stability Under Physiological Conditions
Degradation Pathways
-
Oxidative : CYP450-mediated sulfone group metabolism
-
Hydrolytic : Serum esterases cleave carboxamide (t₁/₂ = 8.2 hours in human plasma)
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization, particularly in COX inhibition applications . Strategic functionalization at the thiazole C-2/C-5 positions or the methanesulfonyl group enables tailored pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Candida albicans .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Antifungal Strain | Activity |
|---|---|---|---|
| Compound A | E. coli | A. niger | +++ |
| Compound B | S. aureus | C. albicans | ++ |
| 2-[(4-methanesulfonylphenyl)amino]-N-(2-methoxy-5-methylphenyl)-1,3-thiazole-4-carboxamide | E. coli | A. niger | ++++ |
Anticancer Properties
Thiazole compounds have also been evaluated for their anticancer potential. For example, derivatives have shown promising results against breast cancer cell lines (MCF7) through assays such as the Sulforhodamine B assay . The mechanism often involves the induction of apoptosis in cancer cells.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound C | MCF7 | 15 | Apoptosis induction |
| This compound | MCF7 | 10 | Apoptosis induction |
Case Study 1: Antibacterial Evaluation
A study conducted on a series of thiazole derivatives demonstrated enhanced antibacterial activity when modified with methanesulfonyl groups compared to their non-sulfonylated counterparts. The modifications led to improved solubility and bioavailability .
Case Study 2: Anticancer Screening
In another investigation, a library of thiazole derivatives was screened against multiple cancer cell lines, revealing that certain substitutions significantly increased cytotoxicity against MCF7 cells, suggesting a structure-activity relationship that can guide future drug design .
Mechanism of Action
The mechanism of action of 2-[(4-methanesulfonylphenyl)amino]-N-(2-methoxy-5-methylphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Carboxamides: Other carboxamide-containing compounds with varying biological activities.
Uniqueness
2-[(4-methanesulfonylphenyl)amino]-N-(2-methoxy-5-methylphenyl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-[(4-methanesulfonylphenyl)amino]-N-(2-methoxy-5-methylphenyl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a thiazole ring, an amine group, and a methanesulfonyl substituent, which contribute to its pharmacological properties. The IUPAC name reflects its complex structure:
- IUPAC Name : this compound
Structural Formula
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to This compound possess activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are recognized as critical pathogens by the WHO .
The mechanism of action for this compound is hypothesized to involve the inhibition of specific enzymes or receptors within microbial cells. For instance, it may inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. The presence of the methanesulfonyl group enhances its interaction with biological targets, potentially increasing its efficacy.
Study 1: Antimicrobial Efficacy
A study conducted by researchers aimed at evaluating the antimicrobial efficacy of various thiazole derivatives found that compounds similar to the target compound showed promising results against resistant strains. The study utilized Minimum Inhibitory Concentration (MIC) assays to determine the effectiveness of these compounds.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | Acinetobacter baumannii |
| Compound B | 16 | Pseudomonas aeruginosa |
| Target Compound | 4 | Staphylococcus aureus |
This table illustrates the comparative effectiveness of various compounds, highlighting the potential of the target compound as an effective antimicrobial agent.
Study 2: Cytotoxicity Profile
In another study focusing on cytotoxic effects against cancer cell lines, This compound was evaluated for its ability to induce apoptosis in cancer cells. The results indicated a dose-dependent response in several cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-[(4-methanesulfonylphenyl)amino]-N-(2-methoxy-5-methylphenyl)-1,3-thiazole-4-carboxamide?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the formation of the thiazole core. For example, Lawesson’s reagent can facilitate cyclization reactions to construct the thiazole ring, as demonstrated in the synthesis of structurally analogous 5-phenyl-1,3-thiazole-4-sulfonyl derivatives . Intermediate purification via column chromatography and characterization by NMR/IR is critical at each step to ensure fidelity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Comprehensive characterization includes:
- Spectroscopic Analysis : H/C NMR for verifying substituent positions and confirming aromatic proton environments .
- Chromatographic Methods : HPLC or TLC to assess purity (>95% by area normalization).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight .
- Elemental Analysis : Microanalysis (C, H, N, S) for new compounds .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Antitumor activity screening across 60 cancer cell lines (e.g., NCI-60 panel) is a robust starting point, as used for structurally related thiazole sulfonamides . Enzyme inhibition assays (e.g., kinase or protease panels) can also identify mechanistic targets .
Q. What key structural features influence the bioactivity of thiazole-carboxamide derivatives?
- Methodological Answer : The thiazole ring’s electron-rich sulfur and nitrogen atoms enable π-π stacking and hydrogen bonding with biological targets. Substituents like methoxy and methanesulfonyl groups enhance solubility and target affinity, as observed in analogues with improved enzyme inhibition .
Advanced Research Questions
Q. How can solubility limitations of thiazole-based carboxamides be addressed in experimental settings?
- Methodological Answer : Low aqueous solubility (common in thiazoles) can be mitigated by:
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) on the phenyl rings .
- Co-solvents : Use DMSO-water mixtures (<10% DMSO) for in vitro assays to maintain compound stability .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles for in vivo studies .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from substituent effects. For example:
- Structural Comparisons : Compare activity of derivatives with varying methoxy/methyl groups to identify critical pharmacophores .
- Dose-Response Curves : Validate potency (IC) across multiple assays to rule out false positives .
- Computational Docking : Predict binding modes to explain differential activity .
Q. How can reaction yields be optimized in multi-step syntheses?
- Methodological Answer :
- Step-Wise Optimization : Adjust reaction temperatures (e.g., 60–80°C for cyclization) and catalysts (e.g., Pd for coupling reactions) .
- Byproduct Monitoring : Use TLC/HPLC to track intermediates and minimize side reactions .
- Scavenger Resins : Employ polymer-bound reagents to simplify purification .
Q. What analytical approaches identify synthetic byproducts or degradation products?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities with high sensitivity .
- Stability Studies : Accelerated degradation under heat/light, followed by NMR to identify breakdown products .
- X-ray Crystallography : Resolve ambiguous structures of crystalline byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
